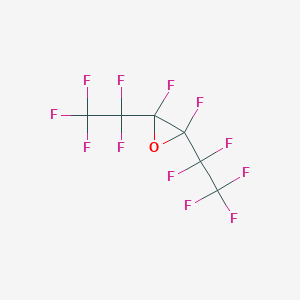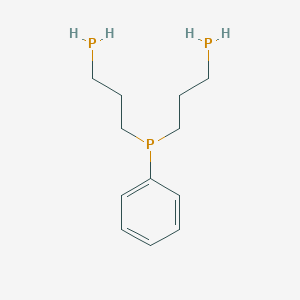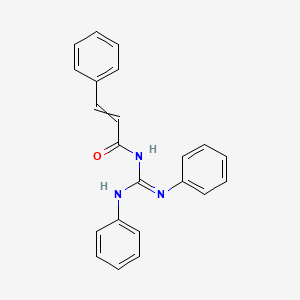![molecular formula C18H20N2O2 B14439519 N,N-Dimethyl-N'-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea CAS No. 80030-45-1](/img/no-structure.png)
N,N-Dimethyl-N'-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-N’-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea is an organic compound characterized by its unique structure, which includes a urea moiety linked to a phenylprop-2-en-1-yl group through an ether bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea typically involves the reaction of N,N-dimethylurea with 4-[(3-phenylprop-2-en-1-yl)oxy]phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Solvents such as dichloromethane or toluene are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-N’-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The phenylprop-2-en-1-yl group can be oxidized to form corresponding epoxides or ketones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Epoxides, ketones
Reduction: Amines, alcohols
Substitution: Various urea derivatives
Aplicaciones Científicas De Investigación
N,N-Dimethyl-N’-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-N’-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyl-N’-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.
N,N-Dimethyl-N’-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}carbamate: Similar structure but with a carbamate group instead of the urea moiety.
Uniqueness
N,N-Dimethyl-N’-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
| 80030-45-1 | |
Fórmula molecular |
C18H20N2O2 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
1,1-dimethyl-3-[4-(3-phenylprop-2-enoxy)phenyl]urea |
InChI |
InChI=1S/C18H20N2O2/c1-20(2)18(21)19-16-10-12-17(13-11-16)22-14-6-9-15-7-4-3-5-8-15/h3-13H,14H2,1-2H3,(H,19,21) |
Clave InChI |
PGDQAPFTMKUGMZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)NC1=CC=C(C=C1)OCC=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Benzyloxy)-3-chlorophenyl]-2-bromoethan-1-one](/img/structure/B14439437.png)


![1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14439486.png)




![1-Methyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14439516.png)
